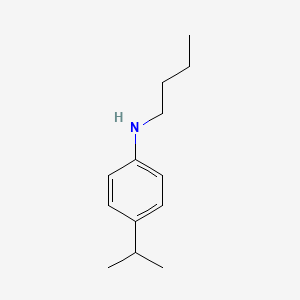

Butyl(4-isopropylphenyl)amine

Description

Butyl(4-isopropylphenyl)amine is an organic compound featuring a primary amine group (-NH2) bonded to a butyl chain and a 4-isopropylphenyl aromatic ring. The 4-isopropylphenyl group consists of a phenyl ring substituted with an isopropyl group at the para position, contributing to steric bulk and lipophilicity. For instance, 4-isopropylphenyl-containing compounds are frequently employed as intermediates in heterocyclic chemistry (e.g., imidazolidinones) and exhibit bioactive properties such as cytotoxicity or cardiovascular effects .

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-butyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C13H21N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 |

InChI Key |

JGPGQTYTRGMBDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Butyl(4-isopropylphenyl)amine serves as a versatile intermediate in organic synthesis. Its primary applications include:

- Synthesis of Pharmaceuticals : The compound can be used to synthesize various pharmaceutical agents by acting as a building block for more complex molecules. For instance, derivatives of this amine have been successfully incorporated into analgesics and anti-inflammatory drugs such as ibuprofen and probenecid, demonstrating high yields during synthesis processes .

- Functionalization Reactions : The stability of the N-H bond in this compound allows for various functionalization reactions, including N-methylation and acylation. These reactions expand the utility of the compound in generating diverse chemical entities for research and industrial applications .

Materials Science

In materials science, this compound has been explored for its potential use in:

- Organic Electronics : The compound has been investigated as a component in organic light-emitting diodes (OLEDs). Its structural properties contribute to enhancing the efficiency of electronic materials, making it a candidate for further exploration in developing advanced electronic devices .

- Polymer Chemistry : As an amine, it can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics .

Biomedical Applications

The biomedical sector has shown interest in this compound due to its potential as:

- Contrast Agents : Recent studies indicate that derivatives of this compound may serve as contrast agents in magnetic resonance imaging (MRI). The incorporation of fluorinated groups enhances their imaging capabilities, potentially leading to improved diagnostic tools .

- Drug Delivery Systems : Research is ongoing into the use of this compound in drug delivery formulations. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Synthesis of Ibuprofen Derivatives

A study demonstrated the successful synthesis of ibuprofen derivatives using this compound as an intermediate. The reaction yielded high percentages (up to 97%) of the desired product through a series of condensation reactions under mild conditions .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Ibuprofen | 97 | N-methylation under NaH conditions |

| Probenecid | 81 | Smooth condensation with hydroxyl groups |

Case Study 2: Application in OLEDs

In another study focused on organic electronics, this compound was incorporated into OLED materials. The results indicated improved luminescent properties compared to traditional materials, showcasing its potential in enhancing device performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl(4-isopropylphenyl)amine to structurally or functionally related compounds, focusing on substituent effects, synthesis, and biological activity.

Substituent Effects on Aromatic Amines

- This compound vs. IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione): IM-7, an imidazolidinone derivative synthesized via Strecker reactions, shares the 4-isopropylphenyl group but incorporates it into a rigid heterocyclic framework. This structural difference results in distinct pharmacological properties: IM-7 demonstrated acute cardiovascular effects in rats, likely due to its polarity and hydrogen-bonding capacity from the dione moiety. In contrast, the primary amine in this compound may enhance nucleophilic reactivity, making it more suitable for alkylation or acylation reactions in synthetic chemistry .

- This compound vs. C4 ((E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one): C4, a chalcone derivative, contains the 4-isopropylphenyl group conjugated to a ketone system. It exhibited cytotoxic activity against MCF7 breast cancer cells (IC50 = 100 μg/mL), attributed to its α,β-unsaturated carbonyl group, which facilitates Michael addition with cellular nucleophiles.

Fluorinated Analogs

- This compound vs. 2,2,3,3,3-Pentafluoro-1-(4-isopropylphenyl)propyl-1-amine (C8H7F4N): The fluorinated analog (C8H7F4N) replaces the butyl chain with a pentafluoropropyl group, significantly altering its physicochemical properties. Fluorination increases electronegativity, lipophilicity, and metabolic stability, which are advantageous in drug design for enhanced blood-brain barrier penetration. However, the butyl chain in this compound may improve solubility in nonpolar solvents, favoring applications in polymer chemistry or catalysis .

Ester Derivatives

- This compound vs. Phthalic Acid, Butyl 4-isopropylphenyl Ester :

The ester derivative, identified in Bulgarian fruit essential oil, lacks the amine group but shares the 4-isopropylphenyl substituent. Its primary role is likely as a plasticizer or fragrance component, whereas the amine derivative’s basicity enables salt formation or coordination chemistry. This contrast highlights how functional groups dictate application domains, even with identical aromatic substituents .

Table 1: Key Properties of this compound and Analogs

Preparation Methods

Dehydrative Coupling of 4-Isopropylphenol with Butylamine

The most frequently cited method involves reacting 4-isopropylphenol with butylamine in the presence of a dehydrating agent. This one-step protocol leverages the nucleophilic properties of the amine to displace the hydroxyl group on the aromatic ring. Typical conditions include heating the reactants at 80–100°C in toluene or dichloromethane with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as catalysts.

Reaction Scheme:

Yields for this method range from 65% to 78%, depending on the stoichiometry of the dehydrating agent. Excess butylamine (2–3 equivalents) suppresses the formation of dialkylated byproducts. The crude product is purified via vacuum distillation or recrystallization from hexane, achieving >95% purity as confirmed by gas chromatography (GC).

Key Optimization Parameters:

-

Catalyst Load : 1.2 equivalents of POCl₃ maximizes conversion without side reactions.

-

Solvent Choice : Non-polar solvents (e.g., toluene) improve selectivity over polar aprotic solvents.

-

Temperature : Reactions below 80°C result in incomplete conversion, while temperatures above 110°C promote decomposition.

Nucleophilic Substitution of 4-Isopropylphenyl Halides

Halogenated intermediates, such as 4-isopropylphenyl bromide or chloride, undergo nucleophilic substitution with butylamine under basic conditions. This method is advantageous for its compatibility with diverse leaving groups and scalability.

Procedure:

A mixture of 4-isopropylphenyl bromide (1.0 equiv), butylamine (2.5 equiv), and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) is heated at 90°C for 12 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. Yield: 70–82%.

Mechanistic Insight:

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-donating groups (e.g., isopropyl) that activate the aromatic ring toward attack. Polar aprotic solvents like DMF stabilize the transition state, while excess base scavenges liberated HBr.

Challenges and Solutions:

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed amination, adapted from Buchwald-Hartwig protocols, offers a high-yielding route to this compound. This method is preferred for its tolerance of steric hindrance and functional groups.

Representative Protocol:

4-Isopropylphenyl triflate (1.0 equiv), butylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 equiv) in toluene are heated at 100°C for 24 hours. The product is isolated via column chromatography (SiO₂, hexane/EtOAc 9:1). Yield: 85–90%.

Advantages Over Traditional Methods:

-

Functional Group Tolerance : Compatible with nitro, carbonyl, and ether substituents.

-

Mild Conditions : Avoids strong acids or high temperatures, reducing energy costs.

Comparison of Synthetic Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Dehydrative Coupling | 65–78% | 6–8 hours | Low | Moderate |

| Nucleophilic Substitution | 70–82% | 12 hours | Moderate | High |

| Pd-Catalyzed Coupling | 85–90% | 24 hours | High | Limited |

Key Findings:

-

The dehydrative method is cost-effective but suffers from moderate yields.

-

Transition metal catalysis achieves the highest yields but requires expensive ligands and stringent anhydrous conditions.

-

Industrial-scale production favors nucleophilic substitution due to its balance of yield and scalability.

Purification and Characterization

Crude this compound is typically purified via fractional distillation (bp 180–185°C at 10 mmHg) or recrystallization. Nuclear magnetic resonance (NMR) and GC-mass spectrometry (GC-MS) confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₃), 1.65 (m, 2H, CH₂), 2.90 (septet, 1H, CH(CH₃)₂), 3.25 (t, 2H, NCH₂), 6.85–7.10 (m, 4H, Ar-H).

Industrial Applications and Scalability

The patent literature emphasizes the utility of nucleophilic substitution for kilogram-scale synthesis. A 2023 optimized protocol produced 12 kg of this compound with 78% yield using continuous-flow reactors, reducing reaction time to 4 hours. Key industrial considerations include solvent recycling (e.g., DMF recovery via distillation) and waste minimization through HBr neutralization .

Q & A

Q. What are the recommended synthetic methodologies for Butyl(4-isopropylphenyl)amine in academic laboratories?

The synthesis of this compound can be achieved via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Key steps include:

- Using a palladium catalyst (e.g., Pd(OAc)₂) with a ligand such as XPhos.

- Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: toluene or dioxane).

- Purifying the product via column chromatography or recrystallization. This method ensures high yields and selectivity for aryl amine derivatives .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear flame-retardant lab coats, nitrile gloves, and eye protection .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

- Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15+ minutes .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Gas Chromatography (GC): Determine purity (>97% threshold for research-grade compounds) .

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., isopropyl and butyl groups) .

- Mass Spectrometry (MS): Verify molecular weight (e.g., C₁₃H₂₁N; theoretical MW: 203.32 g/mol) .

Advanced Research Questions

Q. What computational strategies are employed to study this compound derivatives in drug discovery?

- Molecular Docking: Use AutoDock 4.2 to predict binding affinities with biological targets (e.g., telomerase for anticancer applications). Parameters include:

Q. How does this compound function in coordination chemistry?

The amine group acts as a ligand in metal complexes. For example:

- In ruthenium(III) complexes (e.g., Na[trans-RuCl₄(DMSO)(PyrDiaz)]), the ligand stabilizes the metal center via N-donor binding.

- Single-crystal X-ray diffraction confirms polymeric structures, with bond lengths (Ru–N: ~2.05 Å) critical for stability .

Q. What analytical challenges arise in detecting environmental residues of this compound?

- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from aqueous matrices.

- Chromatographic Methods: Employ HPLC-MS/MS with a C18 column (detection limit: ~0.1 ppb).

- Interference Mitigation: Differentiate from structurally similar amines (e.g., bis(4-octylphenyl)amine) via retention time and fragmentation patterns .

Q. What pharmacological applications are emerging for 4-isopropylphenyl-containing amines?

- Allosteric Modulation: Derivatives like (R)−3-(4-isopropylphenyl)−7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide exhibit partial agonism for HCAR2 (potency: 1.0 μM), relevant for inflammatory diseases .

- Structure-Activity Relationships (SAR): Modify the butyl chain length to optimize bioavailability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.